alpha-Ionone

Catalog No.
S8044464
CAS No.
31798-12-6
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Ionone

CAS Number

31798-12-6

Product Name

alpha-Ionone

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3

InChI Key

UZFLPKAIBPNNCA-UHFFFAOYSA-N

SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C

Solubility

In water, 106 mg/L at 25 °C
Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin
Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/
soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water
1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol)

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)C)(C)C

Description

Alpha-ionone is an ionone, an enone and a methyl ketone.
ionone is a natural product found in Chromolaena odorata, Swertia japonica, and other organisms with data available.

Source

[1] α-Ionone Protects Against UVB-Induced Photoaging in Human Dermal Fibroblasts - NCBI ()

Alpha-Ionone and Wound Healing

Another area of scientific exploration for alpha-Ionone is its potential role in wound healing. Research indicates it may promote the functions of keratinocytes, the main cell type in the outermost layer of the skin, the epidermis [2]. A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) investigated this effect. The study found that alpha-Ionone treatment on keratinocytes increased cell proliferation and migration, processes crucial for wound closure [2]. The researchers believe this effect may be mediated by the activation of a specific cellular signaling pathway [2].

Source

[2] α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC ()

Alpha-Ionone is an organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of approximately 192.3 g/mol. It is classified as a member of the ionone family, which are cyclic ketones known for their floral and fruity aroma profiles, particularly reminiscent of violets. Alpha-Ionone is a colorless to pale yellow liquid, characterized by its sweet, woody, floral scent that is often described as powdery and fruity. This compound has a boiling point of 261°C and a flash point of 94°C, indicating its stability under normal conditions but requiring careful handling due to its flammability .

, primarily involving the cyclization of pseudoionone. The synthesis typically begins with the aldol condensation of citral and acetone to form pseudoionone, which is then cyclized in an acidic medium (often using phosphoric acid) to yield alpha-ionone along with other isomers such as beta-ionone and gamma-ionone. The process generally achieves about 80% yield for alpha-ionone under optimal conditions .

Key Reactions:

  • Aldol Condensation: Citral + Acetone → Pseudoionone
  • Cyclization: Pseudoionone (in acidic conditions) → Alpha-Ionone + Isomers

Alpha-Ionone can also undergo various reactions typical for alkenes and ketones, including oxidation and reduction reactions, which may alter its functional groups and thus its aroma characteristics .

Alpha-Ionone exhibits several biological activities, including potential anti-inflammatory and antioxidant effects. Studies have suggested that it may influence cellular signaling pathways related to inflammation and oxidative stress. Furthermore, alpha-ionone has been investigated for its role in modulating sensory perceptions, particularly in olfactory receptors where it contributes to the fragrance profiles in perfumery .

The predominant method for synthesizing alpha-ionone involves two main steps:

  • Preparation of Pseudoionone: This is achieved through the aldol condensation of citral with acetone in the presence of a basic catalyst, typically calcium oxide or sodium hydroxide.
  • Cyclization: The pseudoionone is then cyclized using an acid catalyst (commonly phosphoric acid or sulfuric acid) to form alpha-ionone along with other isomers.

The choice of catalyst and reaction conditions significantly influences the yield and purity of alpha-ionone produced .

Alpha-Ionone is widely used in the fragrance industry due to its pleasant aroma profile. Its applications include:

  • Perfumery: Utilized in creating floral notes in perfumes, often associated with violet, orris root, rose, and carnation scents.
  • Food Flavoring: Employed as a flavoring agent in various food products due to its sweet and fruity characteristics.
  • Cosmetics: Incorporated into cosmetic formulations for its fragrance-enhancing properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity .

Research on alpha-ionone's interactions primarily focuses on its olfactory properties and potential allergenic responses. Studies have shown that exposure can lead to allergic reactions in sensitive individuals, manifesting as respiratory issues or skin irritations. These interactions are often mediated by immune responses involving immunoglobulin E antibodies . Additionally, alpha-ionone's interaction with various receptors has implications for its use in fragrance formulations, influencing how different individuals perceive its scent based on genetic variations in olfactory receptors .

Alpha-Ionone belongs to a broader class of compounds known as ionones, which share structural similarities but differ in their functional groups or arrangement of atoms. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Beta-IononeC₁₃H₁₈OKnown for its strong violet scent; significant in rose aroma profiles.
Gamma-IononeC₁₃H₁₈OLess commonly used; contributes to floral fragrances but has a different scent profile compared to alpha- and beta-ionones.
Alpha-DamasconeC₁₃H₁₈OHas a sweeter aroma reminiscent of cooked apples; used in perfumery as well.
Beta-DamasconeC₁₃H₁₈OSimilar structure but different odor profile; often associated with fruity scents.

Uniqueness of Alpha-Ionone

Alpha-Ionone is unique due to its specific floral and powdery scent profile that closely resembles violet flowers, making it particularly valuable in high-end perfumery. Its ability to blend well with other fragrance components while maintaining stability under various conditions further sets it apart from similar compounds .

Physical Description

Dry Powder, Liquid; Liquid
colourless to pale-yellow liquid with a warm, woody, violet-floral odou

Color/Form

Colorless to slightly yellow liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Boiling Point

258 °C at 760 mm Hg
Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/

Flash Point

118 °C (244 °F) - closed cup

Heavy Atom Count

14

Taste

Woody, floral, berry, fruity with powdery nuances

Density

0.9319 at 20/4 °C
0.927-0.933

Odor

It has a warm, woody, floral odor with balsamic and sweet tones and is strongly reminiscent of violet flowers.
Sweet-floral odor, reminiscent of violets

UNII

I9V075M61R

Vapor Pressure

0.019 mm Hg at 25 C (extrapolated from higher temperatures)

Absorption Distribution and Excretion

Following oral administration, alpha-ionone undergoes biochemical oxidation in the rabbit and is excreted in the urine, principally, as 5-oxo-cis-tetrahydro-ionone, indicating in vivo oxidation of carbon atom 5 in the ionone structure.

Metabolism Metabolites

Two rabbits were fed a single dose of 170 g of pure alpha-ionone. Urine was collected and ether soluble compounds were extracted. The major urinary metabolite was identified as 5-oxo-cis-tetrahydroionone.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By condensing citral with acetone to form pseudoionone, which is then cyclized by acid-type reagents.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-: ACTIVE
... Alpha- and beta-ionones account for 57% of the volatile components of violet flowers (Viola odorata).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23

Explore Compound Types